2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a 4,5-dihydro-1H-imidazole core. Key structural features include:
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2OS/c18-12-2-1-3-13(19)11(12)9-25-17-22-6-7-23(17)16(24)10-4-5-14(20)15(21)8-10/h1-5,8H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKVUCWJVJAPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole intermediate with a thiol or disulfide compound, often in the presence of a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with new functional groups replacing halogens.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of advanced materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards enzymes or receptors. The compound may act by modulating the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison with Key Analogous Compounds
Pharmacological and Physicochemical Properties
- Fluorine Substituents: The 3,4-difluorobenzoyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ).
- Sulfanyl vs.
- mPGES-1 Inhibition: highlights a structurally related compound with a [1,4]dioxino-benzoimidazole core as a potent mPGES-1 inhibitor (IC₅₀ < 10 nM), suggesting the target’s benzoyl and fluorophenyl groups may optimize binding.
Structural Validation and Crystallography
- Tools like SHELXL () are critical for refining crystal structures of imidazole derivatives, ensuring accurate bond-length and angle measurements.
- The partially saturated imidazole core in the target compound may reduce crystallinity compared to fully aromatic analogs, necessitating advanced diffraction techniques.
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- An imidazole ring , which is known for its diverse biological activities.
- A sulfanyl group , which can enhance interactions with biological targets.
- Substituents such as chloro and fluoro atoms that may influence its reactivity and biological efficacy.
Biological Activity Overview
Research indicates that compounds with imidazole rings often exhibit significant biological activities. The specific substituents in this compound may enhance its efficacy against various pathogens or cancer cell lines.
Antimicrobial Activity
Preliminary studies suggest that this compound could demonstrate significant antimicrobial properties. For instance:
- Compounds containing similar imidazole structures have shown effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans .
- The presence of halogen substituents (chloro and fluoro) is often correlated with increased antimicrobial potency due to enhanced lipophilicity and electronic effects.
Antifungal Activity
The antifungal potential of related imidazole compounds has been well-documented. For example:
- Studies on analogs have shown effectiveness against Candida albicans, maintaining activity at low concentrations .
- The structural features of the compound may allow it to interact effectively with fungal cell membranes or metabolic pathways.
Anticancer Properties
Imidazole derivatives have been explored for their anticancer activities. Notable findings include:
- Certain analogs have exhibited antiproliferative effects against various cancer cell lines, including breast and colon cancers .
- The unique combination of functional groups in this compound may contribute to selective toxicity towards cancer cells while sparing normal cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of imidazole derivatives similar to the target compound. Below are summarized findings from selected research:
The mechanisms underlying the biological activities of imidazole derivatives typically involve:
- Inhibition of enzyme activity : Many imidazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Membrane disruption : The lipophilic nature of these compounds can lead to membrane destabilization in microbial cells.
- Interference with nucleic acid synthesis : Some derivatives may inhibit DNA or RNA synthesis, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
